molecular formula C13H15NO3 B1269516 1-Benzoylpiperidine-2-carboxylic acid CAS No. 78348-46-6

1-Benzoylpiperidine-2-carboxylic acid

Cat. No. B1269516
CAS RN: 78348-46-6
M. Wt: 233.26 g/mol
InChI Key: KSWNBXOCSNHTLX-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 . It is used in various applications, including the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 1-Benzoylpiperidine-2-carboxylic acid consists of a benzoyl group attached to a piperidine ring at one position and a carboxylic acid group at the second position .


Physical And Chemical Properties Analysis

1-Benzoylpiperidine-2-carboxylic acid is a solid at room temperature. It has a molecular weight of 233.26 g/mol .

Scientific Research Applications

Synthesis of Piperidine Derivatives

1-Benzoylpiperidine-2-carboxylic acid: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as piperidines are present in more than twenty classes of drugs . The versatility of this compound allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are explored for their potential therapeutic effects.

Pharmacological Applications

The piperidine moiety, part of the 1-Benzoylpiperidine-2-carboxylic acid structure, is significant in pharmacology. Piperidine derivatives have been studied for their potential to inhibit GlyT1, which is involved in the modulation of neurotransmitter activity . This inhibition can be beneficial in treating disorders like schizophrenia and cognitive deficits.

Organic Synthesis

In organic chemistry, 1-Benzoylpiperidine-2-carboxylic acid can be utilized in multicomponent reactions, cyclization, and annulation processes . These reactions are fundamental in constructing complex organic molecules, which can lead to the discovery of new drugs and materials.

Nanotechnology

Carboxylic acids, including 1-Benzoylpiperidine-2-carboxylic acid , find applications in nanotechnology. They can modify the surface of nanoparticles, promoting dispersion and incorporation into various matrices . This modification is crucial for creating functional nanomaterials used in electronics, drug delivery, and imaging.

Polymer Chemistry

The carboxylic acid group in 1-Benzoylpiperidine-2-carboxylic acid is reactive and can participate in polymerization reactions. It can serve as a monomer or an additive in the synthesis of synthetic or natural polymers, impacting the properties and applications of the resulting materials .

Surface Modification of Nanostructures

1-Benzoylpiperidine-2-carboxylic acid: can assist in the surface modification of carbon nanotubes and graphene. The carboxylic acid group interacts with these nanostructures, enhancing their compatibility with other materials and making them suitable for use in composite materials .

properties

IUPAC Name

1-benzoylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(10-6-2-1-3-7-10)14-9-5-4-8-11(14)13(16)17/h1-3,6-7,11H,4-5,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWNBXOCSNHTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326841
Record name 1-benzoylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidine-2-carboxylic acid

CAS RN

78348-46-6
Record name 1-benzoylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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